Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This class of compounds is recognized for its diverse applications in organic synthesis and medicinal chemistry due to its unique structural characteristics. The presence of bromine and methoxy groups in the structure enhances its reactivity and potential biological activity, making it an interesting target for research and development.
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate can be sourced from chemical suppliers specializing in rare and unique compounds. It is classified as a heterocyclic compound, specifically under the imidazo[1,2-a]pyrazine category, which is known for its significant role in various biological activities and synthetic applications .
The synthesis of ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate typically involves several key steps:
These methods allow for the efficient construction of the target compound through multicomponent reactions and careful control of reaction conditions .
The synthesis may also involve optimization steps to enhance yield and purity, including temperature control, solvent choice, and reaction time adjustments. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor reaction progress and confirm product identity.
The molecular structure of ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate can be represented by its molecular formula . Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrN3O3 |
| Molecular Weight | 271.12 g/mol |
| IUPAC Name | Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate |
| InChI | InChI=1S/C10H11BrN3O3/c1-3-16-10(14)7-6-13-5-4-11-9(15-2)8(13)12-7/h4-6H,3H2,1-2H3 |
| InChI Key | HETPHNLYZNQTFG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C=CN=C(C2=N1)OC |
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further derivatization .
The mechanism of action for ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding affinities, leading to various biological effects. Specific pathways depend on the intended application, whether in medicinal chemistry or biochemical assays.
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dichloromethane.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in aqueous environments due to the presence of ester functional groups. Its reactivity profile includes potential electrophilic character due to the bromine atom and nucleophilic sites available on the nitrogen atoms within the imidazole ring.
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate has a range of applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial settings .
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: